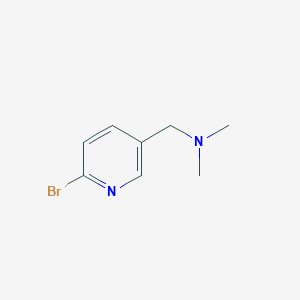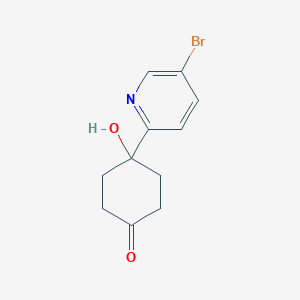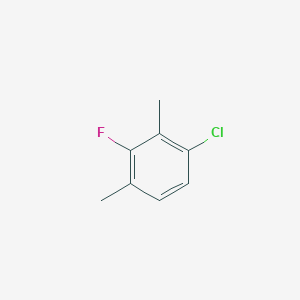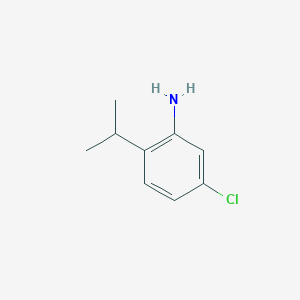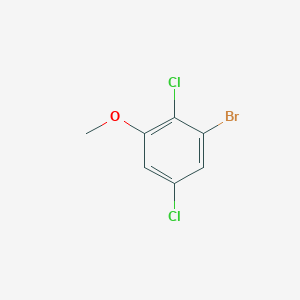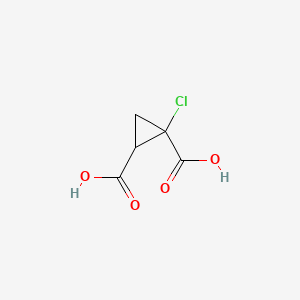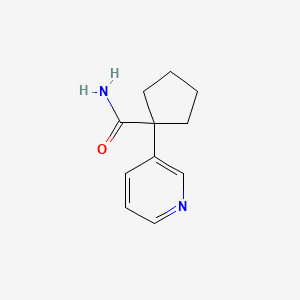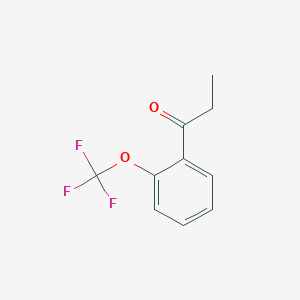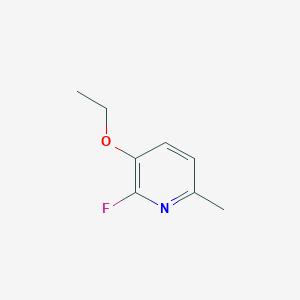
3-Ethoxy-2-fluoro-6-methyl-pyridine
Übersicht
Beschreibung
3-Ethoxy-2-fluoro-6-methyl-pyridine, also known as EFMP, is a chemical compound that has been of interest to researchers due to its unique physical and chemical properties. It has a molecular formula of C8H10FNO and a molecular weight of 155.17 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-2-fluoro-6-methyl-pyridine consists of a pyridine ring with ethoxy, fluoro, and methyl substituents at the 3rd, 2nd, and 6th positions respectively .Physical And Chemical Properties Analysis
3-Ethoxy-2-fluoro-6-methyl-pyridine has a molecular weight of 155.17 g/mol . Other physical and chemical properties such as boiling point, density, etc., are not explicitly mentioned in the papers retrieved.Wissenschaftliche Forschungsanwendungen
I have conducted a search for the scientific research applications of “3-Ethoxy-2-fluoro-6-methyl-pyridine,” but unfortunately, the specific applications you are looking for do not appear to be readily available in the search results. The information on this compound is quite limited and does not detail unique applications in various fields.
However, compounds similar to “3-Ethoxy-2-fluoro-6-methyl-pyridine” are often used in chemical synthesis and research, including participation in reactions like the Horner-Wadsworth-Emmons reaction , and may have applications in chromatography, mass spectrometry, analytical chemistry, biopharma production, and advanced battery science .
Eigenschaften
IUPAC Name |
3-ethoxy-2-fluoro-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-3-11-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEUNZIWQHZNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-fluoro-6-methyl-pyridine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

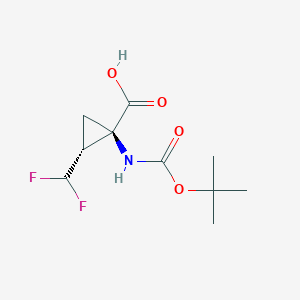
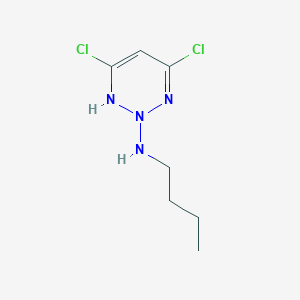
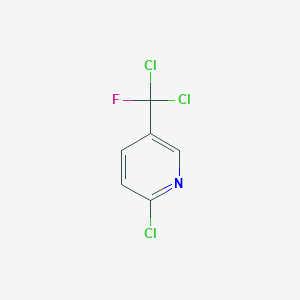
![4,4'-[1,2-Ethanediylbis(oxy)]bis-benzaldehyde](/img/structure/B6326167.png)
